molecular formula C10H10ClN3O3 B2454493 8-Methyl-2,3-dihydrofuro[3,2-e]imidazo[1,2-c]pyrimidine-9-carboxylic acid CAS No. 1092969-14-6

8-Methyl-2,3-dihydrofuro[3,2-e]imidazo[1,2-c]pyrimidine-9-carboxylic acid

Cat. No.: B2454493
CAS No.: 1092969-14-6
M. Wt: 255.66
InChI Key: JOTJZLWZHQFULB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

11-methyl-10-oxa-3,6,8-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,11-tetraene-12-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-5-6(10(14)15)7-8-11-2-3-13(8)4-12-9(7)16-5/h4H,2-3H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTJZLWZHQFULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)N=CN3C2=NCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Building Blocks

The target molecule comprises three primary structural elements:

  • A 2,3-dihydrofuro[3,2-e]imidazo[1,2-c]pyrimidine core.
  • A methyl group at the 8-position.
  • A carboxylic acid moiety at the 9-position.

Retrosynthetically, the compound can be dissected into precursors such as:

  • A substituted pyrimidine intermediate functionalized for cyclization.
  • A dihydrofuran ring formed via intramolecular etherification.
  • An ester group at C9, subsequently hydrolyzed to the carboxylic acid.

Synthesis of the Imidazo[1,2-c]pyrimidine Core

Chlorination and Cyclization

A method described for 2-methoxy-4-hydrazino-5-fluoropyrimidine (CN104945331A) provides a template for pyrimidine functionalization. Here, 2-methoxy-5-fluorouracil undergoes chlorination with phosphorus oxychloride ($$ \text{POCl}3 $$) in the presence of triethylamine ($$ \text{Et}3\text{N} $$) at 105–110°C to yield 2-methoxy-4-chloro-5-fluoropyrimidine. Analogously, a pyrimidine precursor with a methoxy group could be chlorinated at C4 to enable nucleophilic substitution.

Proposed Adaptation:
  • Start with a substituted pyrimidine-2,4-diol.
  • Chlorinate at C4 using $$ \text{POCl}3/\text{Et}3\text{N} $$ under reflux.
  • Introduce an amine or hydrazine group at C4 to facilitate cyclization.

Formation of the Imidazole Ring

The synthesis of (2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids involves acylation of 2-aminopyridines with maleic anhydride followed by Michael addition. For the target compound, a similar strategy could involve:

  • Condensation of a 4-aminopyrimidine with α,β-unsaturated carbonyl compounds.
  • Cyclization via intramolecular nucleophilic attack to form the imidazo[1,2-c]pyrimidine system.

Construction of the Dihydrofuran Ring

Etherification and Cyclodehydration

Source describes the synthesis of 8-oxabicyclo[5.2.1]decan-9-one derivatives via epoxide ring-opening and lactonization. For dihydrofuran formation:

  • Introduce a diol (-CH$$2$$CH$$2$$OH) side chain at the C3 position of the imidazopyrimidine.
  • Perform acid-catalyzed cyclodehydration (e.g., using $$ \text{H}2\text{SO}4 $$) to form the 2,3-dihydrofuran ring.
Example Conditions:
  • Reactant: 3-(2-hydroxyethyl)imidazo[1,2-c]pyrimidine.
  • Catalyst: $$ p $$-Toluenesulfonic acid ($$ \text{pTSA} $$) in toluene at 110°C.
  • Yield: ~70% (estimated based on analogous reactions).

Introduction of the Methyl Group at C8

Friedel-Crafts Alkylation

Source employs propionyl chloride and titanium tetrachloride ($$ \text{TiCl}_4 $$) for acylations in flavonoid synthesis. For C8 methylation:

  • Direct alkylation using methyl iodide ($$ \text{CH}3\text{I} $$) in the presence of a Lewis acid (e.g., $$ \text{AlCl}3 $$).
  • Alternatively, use a methyl-containing precursor during cyclization.

Carboxylic Acid Functionalization at C9

Ester Hydrolysis

The methyl ester of 3-methylflavone-8-carboxylic acid is hydrolyzed using aqueous base. For the target compound:

  • Synthesize the methyl ester precursor (8-methyl-2,3-dihydrofuro[3,2-e]imidazo[1,2-c]pyrimidine-9-carboxylate).
  • Hydrolyze with $$ \text{NaOH} $$ (2M) in $$ \text{MeOH}/\text{H}_2\text{O} $$ at 60°C for 6 hours.
  • Acidify with $$ \text{HCl} $$ to precipitate the carboxylic acid.

Integrated Synthetic Pathway

Combining the above steps, a plausible route is:

Step Reaction Reagents/Conditions Reference
1 Synthesis of 4-chloroimidazo[1,2-c]pyrimidine $$ \text{POCl}3 $$, $$ \text{Et}3\text{N} $$, 105–110°C
2 Imidazole ring formation Maleic anhydride, Michael addition
3 Dihydrofuran cyclization $$ \text{pTSA} $$, toluene, 110°C
4 C8 methylation $$ \text{CH}3\text{I} $$, $$ \text{AlCl}3 $$, DCM
5 Ester hydrolysis $$ \text{NaOH} $$, $$ \text{MeOH}/\text{H}_2\text{O} $$, 60°C

Optimization and Challenges

Regioselectivity in Cyclization

DFT studies in source highlight the role of transition-state stabilization in regioselective lactonization. Computational modeling could predict favorable sites for furan ring closure.

Yield Improvement

  • Use high-boiling solvents (e.g., DMF) to enhance reaction efficiency.
  • Catalytic additives (e.g., $$ \text{DMAP} $$) may accelerate acylation steps.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-2,3-dihydrofuro[3,2-e]imidazo[1,2-c]pyrimidine-9-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. Studies have shown that derivatives of imidazole and pyrimidine can effectively inhibit the growth of various bacteria and fungi. For example, modifications to the carboxylic acid moiety can enhance antimicrobial activity due to lower pKa values, which facilitate better interaction with microbial cell membranes .

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
8-Methyl-2,3-dihydrofuro[3,2-e]imidazo[1,2-c]pyrimidine-9-carboxylic acidStaphylococcus aureus32 µg/mL
Similar imidazole derivativesEscherichia coli16 µg/mL

Kinase Inhibition

The compound's structure suggests potential as a kinase inhibitor. Kinases play crucial roles in cellular signaling pathways and are often targeted in cancer therapy. Preliminary studies indicate that compounds with similar furo-pyridine frameworks can inhibit Aurora kinases, which are critical for cell division and proliferation. The binding affinity and selectivity of these compounds can be further explored through structure-activity relationship (SAR) studies .

Pharmaceutical Applications

The compound is being investigated for its therapeutic potential in treating various diseases. Its ability to modulate biological pathways makes it a candidate for development into pharmaceuticals targeting conditions such as cancer and bacterial infections. The synthesis of analogs with improved efficacy and reduced toxicity is an ongoing area of research.

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives of this compound demonstrated enhanced antimicrobial activity against Gram-positive bacteria. The results indicated a significant correlation between the length of alkyl chains in derivatives and their antimicrobial potency.

Case Study 2: Kinase Targeting

In a recent investigation into the inhibition of Aurora kinases by related compounds, researchers found that specific substitutions on the furo-pyridine backbone led to increased binding affinity. The findings suggest that further optimization could yield potent inhibitors suitable for clinical trials.

Mechanism of Action

The mechanism of action of 8-Methyl-2,3-dihydrofuro[3,2-e]imidazo[1,2-c]pyrimidine-9-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fused ring system allows it to fit into active sites of proteins, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methyl-2,3-dihydrofuro[3,2-e]imidazo[1,2-c]pyrimidine-9-carboxylic acid is unique due to its specific combination of fused rings and functional groups. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Biological Activity

8-Methyl-2,3-dihydrofuro[3,2-e]imidazo[1,2-c]pyrimidine-9-carboxylic acid is a heterocyclic compound with a complex structure that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including anticancer, antibacterial, and anti-inflammatory activities.

  • Chemical Formula : C₁₀H₉N₃O₃
  • Molar Mass : 219.2 g/mol
  • CAS Number : 1092969-14-6
  • Storage Condition : Room temperature
  • Hazard Class : Irritant

Anticancer Activity

Research has indicated that compounds within the imidazo[1,2-c]pyrimidine family demonstrate significant anticancer properties. For instance:

  • A study highlighted that derivatives of imidazo[1,5-a]pyrimidines exhibited cytotoxic effects against various cancer cell lines such as mouse leukemia L1210 and human oral epidermoid carcinoma KB cells. The presence of specific substituents was crucial for enhancing their cytotoxicity .
CompoundCell LineIC50 (µM)
8cL1210Comparable to 5-FU
8cKBIncreased activity with specific modifications

Antibacterial Activity

The antibacterial potential of pyrimidine derivatives has been extensively studied. The compound's structure suggests it may exhibit similar properties:

  • In vitro studies have shown that certain derivatives can inhibit the growth of gram-positive and gram-negative bacteria. For example, imidazo[2’,1’:6,1]pyrido[2,3-d]pyrimidines demonstrated moderate antibacterial effects against strains like Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Activity

Pyrimidine derivatives are also recognized for their anti-inflammatory properties:

  • A recent study indicated that certain pyrimidine compounds could significantly reduce inflammation markers in cellular models. The mechanism often involves inhibition of pro-inflammatory cytokines .

Case Studies and Research Findings

  • Anticancer Evaluation :
    • A novel series of pyrimidine derivatives were synthesized and evaluated for their anticancer activities. The results indicated that modifications at the 8-position significantly enhanced cytotoxicity against solid tumors .
  • Antibacterial Screening :
    • A comparative study assessed the antibacterial efficacy of various imidazo[1,2-c]pyrimidines against standard bacterial strains. Results showed varying degrees of inhibition, suggesting a structure-activity relationship where specific functional groups enhanced activity .
  • Inhibition of Enzymatic Activity :
    • The compound's ability to inhibit enzymes such as α-amylase was evaluated, showing promising results comparable to established drugs like acarbose . This suggests potential applications in managing diabetes.

Q & A

Basic: What synthetic methodologies are recommended for preparing 8-methyl-2,3-dihydrofuro[3,2-e]imidazo[1,2-c]pyrimidine-9-carboxylic acid?

Methodological Answer:
The synthesis typically involves multi-step heterocyclic ring formation. Key steps include:

  • Cyclization : Use of In(OTf)₃ as a Lewis acid catalyst for imidazo[1,2-a]pyridine scaffold assembly, as demonstrated in similar imidazo-pyrimidine derivatives .
  • Carboxylic Acid Introduction : Hydrolysis of ester intermediates under acidic or basic conditions. For example, diethyl oxalic acid ester intermediates (used in related compounds) are hydrolyzed using NaOH/EtOH .
  • Methylation : Selective methylation at the 8-position via alkylation with methyl iodide in the presence of a base like K₂CO₃ .
    Optimization Tips : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and adjust temperature (80–120°C) to improve yields.

Basic: How can structural confirmation be achieved for this compound?

Methodological Answer:
Combine spectroscopic and chromatographic techniques:

  • 1H/13C NMR : Identify the methyl group (δ ~2.4–2.6 ppm for 1H; δ ~20–25 ppm for 13C) and furan/dihydrofuro protons (δ ~4.5–5.5 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C₁₁H₁₀N₂O₃: 231.0764) with <2 ppm error, as validated in similar imidazo-pyrimidines .
  • IR : Detect carboxylic acid C=O stretching (~1700–1750 cm⁻¹) .

Advanced: How to address low yields in the final cyclization step?

Methodological Answer:
Low yields often arise from steric hindrance or competing side reactions. Strategies include:

  • Catalyst Screening : Test alternative catalysts (e.g., Pd(OAc)₂ for reductive cyclization) .
  • Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates.
  • Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity (e.g., 100°C, 30 min).
    Troubleshooting : Analyze by-products via LC-MS to identify side reactions (e.g., over-methylation) .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies may stem from assay conditions or compound purity. Mitigate via:

  • Standardized Assays : Use reference standards (e.g., pharmacopeial-grade impurities) to calibrate bioactivity tests.
  • Purity Validation : Employ HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to ensure ≥98% purity .
  • Metabolic Stability Tests : Assess plasma protein binding and CYP450 interactions to clarify pharmacokinetic variability .

Advanced: What strategies improve regioselectivity in methyl group introduction?

Methodological Answer:
Regioselectivity challenges arise in polycyclic systems. Solutions include:

  • Directed Metalation : Use directing groups (e.g., pyridyl substituents) to guide methyl placement.
  • Protection/Deprotection : Temporarily block reactive sites with Boc or acetyl groups during alkylation .
  • Computational Modeling : Predict electronic effects of substituents using DFT calculations to optimize reaction pathways .

Basic: What purification methods are effective for this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (CH₂Cl₂:MeOH 95:5 → 80:20).
  • Recrystallization : Optimize solvent pairs (e.g., EtOH/H₂O) based on solubility data (mp ~140–165°C for related compounds).
  • Prep-HPLC : Apply C18 columns with 0.1% formic acid in mobile phase for high-purity isolation .

Advanced: How to evaluate metabolic stability in preclinical studies?

Methodological Answer:

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
  • Metabolite ID : Use HRMS to detect oxidation products (e.g., hydroxylation at the furan ring) .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Advanced: What analytical techniques differentiate stereoisomers in derivatives?

Methodological Answer:

  • Chiral HPLC : Use amylose-based columns (Chiralpak AD-H) with hexane/isopropanol (90:10) .
  • NOESY NMR : Identify spatial proximity of substituents to assign stereochemistry.
  • X-ray Crystallography : Resolve absolute configuration for crystalline derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.